

## Stevioside D: A Technical Guide to Toxicological Data and Safety Evaluation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Stevioside, a prominent steviol glycoside extracted from the leaves of Stevia rebaudiana Bertoni, has garnered significant attention as a natural, non-caloric sweetener.[1] Its potential applications in food, beverages, and pharmaceutical formulations necessitate a thorough understanding of its toxicological profile and safety. This technical guide provides an in-depth overview of the available toxicological data for stevioside, with a focus on quantitative data, experimental methodologies, and the logical framework for its safety assessment. While much of the available research pertains to steviol glycosides as a group, or specifically to the most abundant stevioside, this guide consolidates the relevant information for a comprehensive evaluation.

### **Toxicological Data Summary**

The toxicological profile of stevioside has been extensively studied, with research encompassing acute, subchronic, and chronic toxicity, as well as genotoxicity and carcinogenicity.

### **Acute Toxicity**

Stevioside exhibits very low acute oral toxicity across multiple rodent species. The high doses required to elicit mortality indicate a wide margin of safety for acute exposure.



| Species | Sex           | LD50 (g/kg bw) | Reference |
|---------|---------------|----------------|-----------|
| Mouse   | Male & Female | > 15           | [2]       |
| Mouse   | Male          | > 2            | [2]       |
| Rat     | Male & Female | > 15           | [2]       |
| Hamster | Male & Female | > 15           | [2]       |

### **Subchronic and Chronic Toxicity & Carcinogenicity**

Long-term studies in rats have been crucial in establishing the safety of stevioside for chronic consumption and in determining its Acceptable Daily Intake (ADI). These studies have consistently shown a lack of carcinogenic potential.



| Study<br>Duration | Species        | Purity of<br>Steviosid<br>e       | Dose<br>Levels                                                                            | Key<br>Findings                                                                                                                  | NOAEL                                    | Referenc<br>e |
|-------------------|----------------|-----------------------------------|-------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|------------------------------------------|---------------|
| 2 years           | Wistar<br>Rats | 85%                               | 0, 0.2, 0.6,<br>1.2% in<br>diet<br>(equivalent<br>to 100,<br>300, 600<br>mg/kg<br>bw/day) | No treatment- related effects observed. Incidence of non- neoplastic and neoplastic changes were unrelated to stevioside levels. | 600 mg/kg<br>bw/day                      |               |
| 22-24<br>months   | F344 Rats      | ~95% total<br>sweet<br>glycosides | 0.1, 0.3,<br>1% in diet                                                                   | No significant histopathol ogical evidence of neoplastic or non- neoplastic lesions attributable to treatment.                   | -                                        |               |
| 108 weeks         | F344 Rats      | 95.6%                             | 2.5% and<br>5% in diet<br>(equivalent<br>to 1250<br>and 2500                              | No<br>significant<br>differences<br>in tumor<br>incidence                                                                        | 2.5% in<br>diet (967<br>mg/kg<br>bw/day) | -             |







mg/kg bw/day) between treated and

control

groups.

Stevioside

was not

carcinogeni

c.

The European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have established an Acceptable Daily Intake (ADI) for steviol glycosides of 4 mg/kg body weight per day, expressed as steviol equivalents. This ADI is based on the No Observed Adverse Effect Level (NOAEL) from a 2-year carcinogenicity study in rats, with a 100-fold safety factor applied.

### Genotoxicity

The genotoxic potential of stevioside and its metabolite, steviol, has been a subject of extensive investigation. While some early in vitro studies raised concerns, the consensus from a weight-of-evidence approach is that stevioside and its metabolites do not pose a genotoxic risk to humans. Stevioside itself is generally considered non-mutagenic. The World Health Organization (WHO) has stated that stevioside and rebaudioside A are not genotoxic in vitro or in vivo, and that the in vitro genotoxicity of steviol is not expressed in vivo.



| Assay Type                         | Test<br>System                               | Compound<br>Tested      | Concentrati<br>on/Dose          | Results                                                                                                                                 | Reference |
|------------------------------------|----------------------------------------------|-------------------------|---------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Ames Test                          | Salmonella<br>typhimurium<br>TA98 &<br>TA100 | Stevioside              | Up to 25<br>mg/plate            | Not<br>mutagenic                                                                                                                        |           |
| Ames Test                          | Salmonella<br>typhimurium<br>TA98            | Stevioside              | 50 mg/plate                     | Directly<br>mutagenic                                                                                                                   |           |
| Ames Test                          | Salmonella<br>typhimurium<br>TA98 &<br>TA100 | Steviol                 | -                               | Not mutagenic (with or without metabolic activation)                                                                                    |           |
| Chromosoma<br>I Aberration<br>Test | Cultured<br>Human<br>Lymphocytes             | Stevioside &<br>Steviol | -                               | No significant clastogenic effect                                                                                                       |           |
| Comet Assay                        | Wistar Rats<br>(in vivo)                     | Stevioside              | 4 mg/mL in<br>drinking<br>water | DNA lesions<br>observed in<br>peripheral<br>blood, liver,<br>brain, and<br>spleen cells,<br>with the<br>largest effect<br>in the liver. |           |
| In vitro DNA<br>damage             | CCD18Co<br>and HCT 116<br>cell lines         | Stevioside              | Up to 200 μM                    | Did not<br>exhibit<br>genotoxic<br>effect                                                                                               |           |



It is important to note that while one study using the comet assay suggested potential DNA damage in rats, the broader body of evidence from various genotoxicity assays supports the lack of genotoxic risk for stevioside at realistic consumption levels.

### **Experimental Protocols**

# Chronic Toxicity and Carcinogenicity Study in F344 Rats (Toyoda et al., 1997)

- Test Substance: Stevioside with a purity of 95.6%.
- Animals: F344 rats, 50 males and 50 females per group.
- Administration: The test substance was mixed into the diet at concentrations of 2.5% and 5%.
- Duration: 108 weeks.
- Parameters Monitored: Clinical signs, body weight, food consumption, and detailed histopathological examination of a comprehensive range of tissues and organs from all animals.
- Endpoint: Assessment of non-neoplastic and neoplastic lesion incidence.

### **Ames Test (Bacterial Reverse Mutation Assay)**

- Principle: This assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they require histidine in the growth medium to survive) due to mutations in the genes of the histidine synthesis pathway. The assay measures the ability of a test substance to induce reverse mutations (reversions) to a prototrophic state, allowing the bacteria to grow on a histidine-free medium.
- Methodology:
  - Various concentrations of the test substance (e.g., Stevioside) are added to a minimal agar medium.
  - The tester strains of S. typhimurium (e.g., TA98, TA100) are added to the mixture.



- For studies involving metabolic activation, a fraction of rat liver homogenate (S9 mix) is included.
- The plates are incubated for a specified period (e.g., 48-72 hours).
- The number of revertant colonies on each plate is counted.
- Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential of the test substance.

# Visualizations Metabolic Pathway of Stevioside



Click to download full resolution via product page

Caption: Metabolic fate of Stevioside in humans.

### **Experimental Workflow for a Comet Assay**





Click to download full resolution via product page

Caption: Workflow of a single cell gel electrophoresis (Comet) assay.



### **Safety Evaluation Framework for Stevioside**



Click to download full resolution via product page

Caption: Logical flow for the safety evaluation of Stevioside.

### Conclusion

Based on a comprehensive review of the available toxicological data, stevioside is considered safe for human consumption at the established Acceptable Daily Intake. Extensive studies,



including long-term carcinogenicity bioassays in rats, have not demonstrated any carcinogenic potential. While some in vitro genotoxicity tests have yielded mixed results, the overall weight of evidence from both in vitro and in vivo studies indicates a lack of genotoxic risk. The metabolism of stevioside is well-characterized, with it being hydrolyzed to steviol by gut microflora, absorbed, and then rapidly conjugated and excreted. The established ADI of 4 mg/kg bw/day (as steviol equivalents) provides a safe margin of exposure for consumers. Continued monitoring and research are always prudent, but the current body of scientific evidence strongly supports the safety of stevioside for its intended use as a sweetener.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Stevioside | C38H60O18 | CID 442089 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 933. Sweetening agent: Stevioside (WHO Food Additives Series 42) [inchem.org]
- To cite this document: BenchChem. [Stevioside D: A Technical Guide to Toxicological Data and Safety Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14853507#stevioside-d-toxicological-data-and-safety-evaluation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com